M77976

概要

説明

M77976 is a PDK4 inhibitor (human pyruvate dehydrogenase kinase 4). This compound binds to the ATP-binding pocket of PDK4 and causes local conformational changes with complete disordering of the ATP lid. This compound binding also leads to a large domain rearrangement that further expands the active-site cleft of PDK4 compared with the ADP- and AMPPNP-bound forms. Biochemical analyses revealed that this compound inhibits PDK4 with increased potency compared with the previously characterized PDK inhibitor radicicol.

生物活性

M77976 is a small molecule that serves as a potent inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), which plays a crucial role in the regulation of the mitochondrial pyruvate dehydrogenase complex (PDC). This article explores the biological activity of this compound, focusing on its molecular mechanisms, effects on cancer cells, and potential therapeutic applications.

This compound binds to the ATP-binding pocket of PDK4, inducing significant conformational changes that enhance the enzyme's active-site cleft. This binding leads to the complete disordering of the ATP lid and a large domain rearrangement, which increases the active-site cleft's size compared to other forms of PDK4 bound to ADP or AMPPNP. Biochemical analyses indicate that this compound inhibits PDK4 with greater potency than previously characterized inhibitors like radicicol .

Table 1: Binding Affinity and Inhibition Potency

| Compound | Target | Binding Affinity (kcal/mol) | Inhibition Potency (IC50) |

|---|---|---|---|

| This compound | PDK4 | Not specified | Higher than radicicol |

| Radicicol | PDK4 | Not specified | Lower than this compound |

Biological Effects on Cancer Cells

Recent studies have highlighted this compound's potential in cancer therapy by targeting the PDK/PDH axis. The inhibition of PDK4 by this compound leads to metabolic dysregulation in cancer cells, promoting apoptosis. For instance, in KRAS-mutant pancreatic cancer models, this compound demonstrated significant efficacy in inducing cell death at low micromolar concentrations .

Case Study: KRAS-Mutant Pancreatic Cancer

- Objective : To evaluate the anticancer effects of this compound on KRAS-mutant pancreatic cancer cells.

- Methodology : Cell viability assays were conducted using various concentrations of this compound over 24 hours.

- Results : this compound effectively reduced cell viability by inducing apoptosis, as evidenced by increased Annexin V staining.

Implications for Cancer Treatment

The ability of this compound to inhibit PDK4 and induce apoptosis in cancer cells suggests its potential as a therapeutic agent. The PDC is often overactive in cancer, leading to enhanced glycolysis and reduced oxidative phosphorylation. By inhibiting PDKs, compounds like this compound can restore normal metabolic functions and hinder tumor growth .

科学的研究の応用

Scientific Research Applications

- Cancer Metabolism : M77976 has been studied for its potential to alter metabolic pathways in cancer cells. By inhibiting PDK4, it shifts the metabolic balance towards oxidative phosphorylation, which can reduce tumor growth.

- Diabetes and Metabolic Disorders : Research indicates that this compound may improve glucose metabolism and reduce insulin resistance. Studies have shown that inhibiting PDKs can enhance glucose tolerance in models of obesity and diabetes .

- Neurodegenerative Diseases : There is emerging evidence that this compound might have neuroprotective effects due to its ability to modulate metabolic pathways linked to neurodegeneration. The compound's influence on mitochondrial function could be beneficial in conditions like Alzheimer's disease .

Data Table: Binding Affinity and Inhibition Potency

Case Study 1: Cancer Cell Metabolism

In a study investigating the effects of this compound on lung cancer cells, researchers found that treatment with the compound significantly reduced cell proliferation and induced apoptosis. The study highlighted that this compound's inhibition of PDK4 led to increased oxidative metabolism, suggesting a potential therapeutic role in lung cancer treatment .

Case Study 2: Diabetes Management

Another study examined the impact of this compound on glucose metabolism in diet-induced obese mice. The results demonstrated that administration of this compound improved glucose tolerance and reduced hepatic steatosis, indicating its potential as a therapeutic agent for managing type 2 diabetes .

Case Study 3: Neuroprotection

Research exploring the neuroprotective properties of this compound indicated that it could mitigate mitochondrial dysfunction associated with neurodegenerative diseases. The compound was shown to enhance mitochondrial respiration and reduce oxidative stress markers in neuronal cell lines .

特性

IUPAC Name |

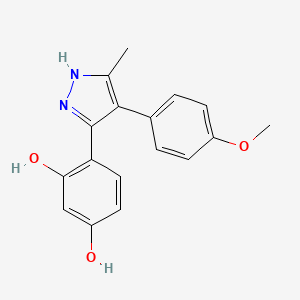

4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-16(11-3-6-13(22-2)7-4-11)17(19-18-10)14-8-5-12(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBFARPNIZUMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394237-61-7 | |

| Record name | M-77976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394237617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-77976 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0613LSI19F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。